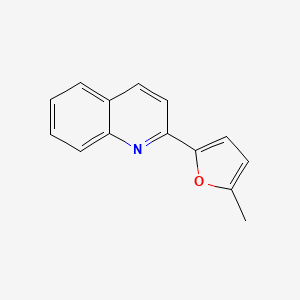

2-(5-Methylfuran-2-yl)quinoline

Description

2-(5-Methylfuran-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 5-methylfuran moiety. This scaffold is notable for its prevalence in high-throughput screening libraries, such as the University of Minnesota and NIH MLPCN collections, where its derivatives occur with a frequency of ~0.1% . The compound’s structural versatility allows for modifications at the quinoline 4-position (e.g., carboxylic acid, carboxamide) and halogen substitutions (e.g., bromo, chloro, fluoro) on the quinoline ring, enabling diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-6-9-14(16-10)13-8-7-11-4-2-3-5-12(11)15-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNQPWSPJGGCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)quinoline typically involves the reaction of 2-methylfuran with quinoline derivatives. One common method includes the initial reaction of 2-methylfuran with paraformaldehyde and hydrochloric acid in acetic acid to form 4-(chloromethyl)-2-methylfuran. This intermediate is then reacted with potassium cyanide in ethanol and water to yield 2-(5-methylfuran-2-yl)acetonitrile. Finally, this compound undergoes cyclization with quinoline under basic conditions to form this compound .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods aim to reduce environmental impact while maintaining high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form quinoline derivatives with different functional groups.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, amino, and alkyl groups, which can further enhance the compound’s biological activity .

Scientific Research Applications

Scientific Research Applications

2-(5-Methylfuran-2-yl)quinoline is used in diverse scientific research applications, primarily due to its antimicrobial and anticancer properties.

Antimicrobial Activity:

- This compound exhibits antimicrobial properties against various pathogens.

- Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

- It demonstrates strong activity against Staphylococcus aureus, moderate activity against Escherichia coli, and moderate activity against Candida albicans.

Anticancer Activity:

- This compound inhibits the proliferation of cancer cells.

- In vitro studies show it reduces cell viability in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- The compound induces apoptosis in these cells, indicating its potential as a therapeutic agent in cancer treatment.

- It has shown anti-proliferative effects against pancreatic cancer cells, reducing cell viability and inducing apoptosis through SIRT6-mediated pathways.

- Specifically, compound 12q, a quinoline derivative, demonstrated significant anti-proliferative effects when tested against pancreatic cancer cell lines using MTT assays .

Data Tables

Antimicrobial Activity of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong | 0.5 µg/mL |

| Escherichia coli | Moderate | 2 µg/mL |

| Candida albicans | Moderate | 1 µg/mL |

Anticancer Activity of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | 75% inhibition |

| MCF-7 (breast cancer) | 15 | 65% inhibition |

| A549 (lung cancer) | 20 | 60% inhibition |

Case Studies

Cardiotoxicity Mitigation:

- One study evaluated the cardioprotective effects of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride in doxorubicin-induced cardiotoxicity models using H9c2 cardiomyocytes.

- Co-treatment with the compound improved cell viability and reduced oxidative stress induced by doxorubicin, suggesting its potential role in protecting cardiac tissue during chemotherapy.

Antimicrobial Efficacy:

- In a comparative study of various quinoline derivatives, 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride exhibited superior antimicrobial activity against resistant strains of bacteria.

- This highlights its potential as an alternative treatment option.

SIRT6 Agonistic Activity:

- Research indicates that compounds with similar structures to this compound exhibit significant agonistic effects on SIRT6, an NAD+-dependent deacetylase involved in various physiological processes including metabolism and aging.

- Activation of SIRT6 has been linked to anticancer effects, particularly in pancreatic cancer models.

- A study demonstrated that quinoline derivatives showed promising anticancer activity by enhancing SIRT6 activity, leading to improved metabolic regulation in cancer cells.

Quinoline Derivatives as Anti-malarial drugs

Historically, quinolines are among the most important antimalarial drugs ever used; for example, Chloroquine, Mefloquine, Quinacrine, Mepacrine, Amodiaquine, Piperaquine, Tafenoquine, Primaquine, and Pyrimethamine .

Other Medicinal Properties

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

Halogen Substituents

- 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (SVQ-044): Molecular weight 332.15 g/mol, synthesized via bromination at the quinoline 6-position.

- 6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 1044921-12-1): Molecular weight 287.70 g/mol. The chloro substituent enhances electron affinity compared to fluoro analogs, influencing absorption spectra and bioactivity .

- 6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (28): Synthesized in 70–86% yields. Fluorine’s electron-withdrawing effect reduces π–π* transition intensity compared to chloro derivatives .

Table 1: Halogen-Substituted Derivatives

Functional Group Modifications at the 4-Position

Carboxylic Acid vs. Carboxamide Derivatives

- 6-Bromo-N-(2-(dimethylamino)ethyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide (20): Yellow solid, synthesized via amide coupling. The dimethylaminoethyl group enhances solubility and target binding in trypanothione reductase studies .

- ZINC000016722540 (Quinoline-4-carboxylate): Exhibits strong binding to MPII (binding energy: -9.2 kcal/mol), attributed to the cyclopentylcarbamoyl-urea side chain .

Table 2: 4-Position Functional Group Comparisons

| Compound | 4-Position Group | Key Property/Activity | Reference |

|---|---|---|---|

| Compound 20 | Carboxamide | Trypanothione reductase inhibition | |

| ZINC000016722540 | Carboxylate | MPII inhibition |

Heterocyclic Substituents Beyond Furan

Thiophene and Pyridine Analogs

- 2-(Thiophen-2-yl)quinoline derivatives: Demonstrated anticancer activity against MCF-7 and H-460 cell lines. Thiophene’s larger atomic radius compared to furan may enhance hydrophobic interactions .

- 2-(Pyridin-4-yl)quinoline derivatives: Exhibited selective cytotoxicity against cancer cells, with pyridine’s nitrogen enabling hydrogen bonding in target binding .

Photophysical Properties in Organoboron Complexes

- [(noro)BPh2] (101): Derived from 2-(5-methylpyrrol-2-yl)quinoline. Emits at 510 nm, whereas furan analogs (unreported) may show shifted emission due to furan’s lower electron density compared to pyrrole .

Biological Activity

2-(5-Methylfuran-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, which combines a quinoline moiety with a 5-methylfuran ring, suggest diverse interactions and effects on biological systems.

Chemical Structure

The compound's structure can be represented as follows:

- Quinoline Moiety : A bicyclic structure known for its bioactivity.

- 5-Methylfuran Ring : A five-membered aromatic ring that contributes to the compound's chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Research has shown that derivatives of quinoline compounds can possess significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis and evaluation of various quinoline derivatives, revealing promising in vitro activities against different microbial strains .

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate activity reported |

| Candida albicans | Effective against fungal growth |

Anticancer Activity

The compound has also been implicated in cancer research, particularly regarding its effects on cancer cell lines. A study focused on quinoline derivatives indicated that certain compounds could act as SIRT6 agonists, which are involved in regulating cancer cell metabolism and apoptosis .

In vitro experiments demonstrated that this compound derivatives could inhibit the proliferation of pancreatic cancer cells, showcasing their potential as anticancer agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Panc-1 (pancreatic cancer) | 12.3 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.8 | Cell cycle arrest |

Study on SARS-CoV-2 Inhibition

A recent investigation into the antiviral properties of quinoline compounds included this compound. The study assessed its effectiveness against SARS-CoV-2 in cell culture models, revealing an EC50 value comparable to established antiviral agents like chloroquine . The results indicated that this compound could serve as a lead for further antiviral drug development.

Anticancer Mechanisms

In vivo studies have shown that quinoline derivatives can significantly reduce tumor volume in animal models of pancreatic cancer. The mechanism appears to involve modulation of metabolic pathways linked to SIRT6 activity, which is crucial for tumor progression and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.